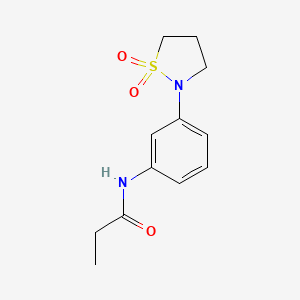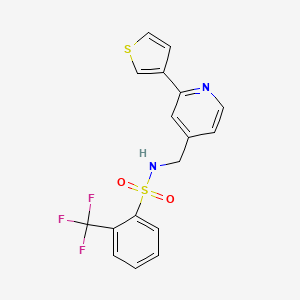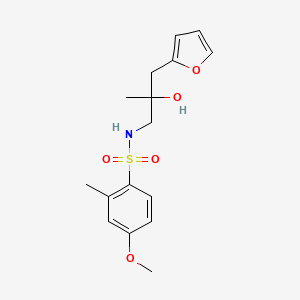![molecular formula C17H25N3O3 B2487378 tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate CAS No. 1286273-25-3](/img/structure/B2487378.png)
tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate, also known as BTCP, is a synthetic compound that has been widely studied for its potential use in pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation of tert-Butyl Compounds
Environmental Behavior and Fate : Research indicates that compounds like methyl tert-butyl ether (MTBE), which shares a tert-butyl group, demonstrate significant environmental persistence due to their high solubility in water and low biodegradation potential in subsurface environments. Studies have explored the environmental behavior, fate, and potential for groundwater contamination, emphasizing the need for effective remediation strategies to mitigate their impact on water resources (Squillace et al., 1997).
Biodegradation and Remediation : There is growing evidence on the biodegradation of tert-butyl compounds under specific conditions. Various microbial genera have demonstrated the capacity to degrade compounds like MTBE, suggesting avenues for bioremediation. Optimal degradation conditions vary, indicating that site-specific factors are crucial for successful remediation efforts. These insights highlight the importance of understanding the biodegradation mechanisms of tert-butyl compounds for environmental management (Fiorenza & Rifai, 2003).
Applications in Synthesis and Material Science
- Synthetic Applications : Tert-butyl groups are often utilized in synthetic chemistry due to their influence on the reactivity and stability of molecules. The review of synthetic routes for complex molecules like vandetanib, which involves tert-butyl intermediates, showcases the critical role these groups play in the development of pharmaceuticals and fine chemicals. This suggests potential research applications of tert-butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in the synthesis of complex organic molecules (Mi, 2015).
Toxicity and Environmental Risks
- Toxicity Studies : The toxicity of tert-butyl compounds like MTBE to aquatic organisms has been extensively studied, highlighting concerns about their impact on aquatic life at high concentrations. These studies are crucial for understanding the ecological risks associated with the release of tert-butyl compounds into the environment and can inform the safety and environmental guidelines for handling this compound (Werner et al., 2001).
Wirkmechanismus
Target of Action
The primary targets of the compound “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” are currently under investigation. As a research and development compound , it’s likely that its targets and their roles are being studied in various biological systems.
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As a compound under research and development , it’s likely that its effects on various biochemical pathways are being studied to understand its downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not yet fully known. These properties are crucial in determining the bioavailability of the compound. As a compound under research and development , these properties are likely being studied to understand how the compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
As a compound under research and development , these effects are likely being studied to understand the compound’s potential therapeutic effects and side effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is not yet fully known. Factors such as temperature, pH, and the presence of other compounds can influence the action of a compound. As a compound under research and development , these factors are likely being studied to optimize its efficacy and stability.
Safety and Hazards
According to the safety data sheet, “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water . In case of accidental ingestion, the mouth should be rinsed and medical attention should be sought .
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-11-13-6-9-20(10-7-13)15(21)14-5-4-8-18-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQNBSWBNVIYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)





![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2487307.png)
![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)
![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)
![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)
![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)
![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)

